molecular formula C11H8FNO2S B13673080 2-(3-Fluoro-2-methylphenyl)thiazole-4-carboxylic Acid

2-(3-Fluoro-2-methylphenyl)thiazole-4-carboxylic Acid

Cat. No.: B13673080
M. Wt: 237.25 g/mol
InChI Key: SLQDZLOYKQMKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-2-methylphenyl)thiazole-4-carboxylic Acid is a heterocyclic compound that features a thiazole ring substituted with a 3-fluoro-2-methylphenyl group at the 2-position and a carboxylic acid group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-2-methylphenyl)thiazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluoro-2-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole derivative using an oxidizing agent such as bromine or iodine .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-methylphenyl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Fluoro-2-methylphenyl)thiazole-4-carboxylic Acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-methylphenyl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-2-methylphenyl)thiazole-4-carboxylic Acid is unique due to the presence of the 3-fluoro-2-methylphenyl group, which imparts distinct electronic and steric properties. This substitution can enhance its biological activity and specificity compared to other thiazole derivatives .

Properties

Molecular Formula

C11H8FNO2S

Molecular Weight

237.25 g/mol

IUPAC Name

2-(3-fluoro-2-methylphenyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H8FNO2S/c1-6-7(3-2-4-8(6)12)10-13-9(5-16-10)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

SLQDZLOYKQMKBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C2=NC(=CS2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.